piperidine-2-carboxylic acid
Overview
Description
Piperidine-2-carboxylic acid , also known as pipecolic acid , is an organic compound with the chemical formula HNC₅H₉CO₂H . It belongs to the class of amino acids , although it is not genetically encoded like the canonical amino acids. Pipecolic acid is a colorless solid and exhibits chirality, with the S-stereoisomer being more common .
Synthesis Analysis
Pipecolic acid biosynthesis initiates from lysine , involving enzymatic transformations. Notably, CRYM , a taxon-specific protein, plays a role in the pipecolic acid pathway .
Molecular Structure Analysis
The molecular structure of pipecolic acid consists of a piperidine ring (a six-membered heterocycle) fused to a carboxylic acid group . The compound’s chiral nature arises due to the presence of an asymmetric carbon atom .
Chemical Reactions Analysis
Like most amino acids, pipecolic acid acts as a chelating agent . For instance, it forms a complex with copper: Cu(HNC₅H₉CO₂)₂(H₂O)₂ . Additionally, pipecolic acid has been identified in the Murchison meteorite and occurs naturally in the leaves of the genus Myroxylon , a South American tree .
Scientific Research Applications
Matrix Metalloproteinases Inhibition
- Research Focus : Synthesis of carboxylic acids containing substituted piperidine for inhibiting matrix metalloproteinases (MMPs) with low nanomolar potency, while sparing MMP-1 and MMP-7.
- Implications : Potential therapeutic applications in conditions involving MMPs, such as cancer and cardiovascular diseases.
- Reference : (Pikul et al., 2001).
Synthesis of Biological Active Alkaloids
- Research Focus : Using enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester to prepare biologically active alkaloids like sedridine, allosedridine, and coniine.
- Implications : Demonstrates the role of piperidine derivatives in synthesizing complex biological molecules.
- Reference : (Passarella et al., 2005).
Cancer Treatment
- Research Focus : Utilization of a specific piperidine carboxylic acid compound as an inhibitor of Aurora A, a kinase involved in cancer cell proliferation.
- Implications : This research underscores the potential of piperidine derivatives in cancer therapeutics.
- Reference : (ヘンリー,ジェームズ, 2006).
Crystal and Molecular Structure Analysis
- Research Focus : Detailed structural analysis of 4-carboxypiperidinium chloride, a piperidine derivative, using various techniques like X-ray diffraction and FTIR spectroscopy.
- Implications : Provides insights into the molecular structure of piperidine derivatives, essential for chemical synthesis and pharmaceutical applications.
- Reference : (Szafran et al., 2007).
Nanomagnetic Reusable Catalyst
- Research Focus : Application of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles as a novel catalyst in the synthesis of organic compounds.
- Implications : Demonstrates the role of piperidine derivatives in developing innovative catalytic materials.
- Reference : (Ghorbani‐Choghamarani & Azadi, 2015).
Hydrogen Bonding and Spectroscopic Properties
- Research Focus : Study of hydrogen bonding and spectroscopic properties in complexes involving piperidine-4-carboxylic acid.
- Implications : Enhances understanding of molecular interactions in piperidine derivatives, crucial for drug design and material science.
- Reference : (Komasa et al., 2008).
Anticancer Activity of Complexes
- Research Focus : Synthesis and characterization of new complexes with dl-piperidine-2-carboxylic acid showing anticancer activity against specific cancer cell lines.
- Implications : Highlights the potential of piperidine derivatives in developing new anticancer agents.
- Reference : (El-Deen et al., 2013).
Biological Properties of Piperidine Derivatives
- Research Focus : Synthesis and evaluation of piperidine substituted benzothiazole derivatives for their antibacterial and antifungal activities.
- Implications : Shows the potential of piperidine derivatives in antimicrobial drug development.
- Reference : (Shafi et al., 2021).
Chiral Building Blocks for Alkaloids
- Research Focus : Development of a C(2)-symmetric piperidine carboxylic acid methyl ester as a chiral building block for synthesizing alkaloids.
- Implications : Facilitates the synthesis of complex natural products and pharmaceuticals.
- Reference : (Takahata et al., 2002).
properties
IUPAC Name |
piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584037 | |
Record name | Piperidine-2-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16213566 | |
CAS RN |
287389-44-0 | |
Record name | Piperidine-2-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Pipecolinic acid-carboxy-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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